CPN-9

Übersicht

Beschreibung

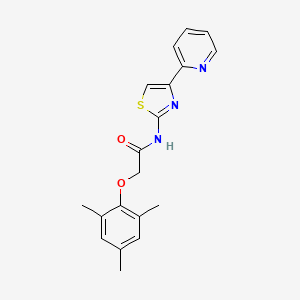

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a thiazole ring, and a trimethylphenoxy group, making it a molecule of interest in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

Target of Action

CPN-9, also known as N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide, primarily targets the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NAIP (NLR family apoptosis inhibitory protein) . Nrf2 is a key transcriptional regulator of the expression of phase II detoxification enzymes and antioxidant proteins, while NAIP plays a role in inhibiting apoptosis .

Mode of Action

This compound interacts with its targets by acting as a stimulant. It upregulates Nrf2, thereby enhancing the expression of Nrf2-regulated factors such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM) .

Biochemical Pathways

This compound affects the Nrf2/ARE pathway , which plays a pivotal role in oxidative stress-induced cell death . By activating this pathway, this compound enhances the expressions of Nrf2, ATF3, HO-1, and NQO1 . This activation leads to the resistance against cytotoxicity induced by xanthurenic acid, a metabolite of tryptophan .

Pharmacokinetics

The compound’s action suggests that it may have good bioavailability, as it is able to exert its effects on cells in vitro

Result of Action

This compound has been shown to protect rabbit nucleus pulposus cells against xanthurenic acid-induced cytotoxicity . It resists the impairments induced by xanthurenic acid and exerts a protective effect on proliferative activity, consistent with the apoptosis results . The expressions of Nrf2, ATF3, HO-1, and NQO1 are elevated by the injection of this compound .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the compound’s protective effect against xanthurenic acid-induced cytotoxicity was observed in rabbit nucleus pulposus cells . The concentration of this compound also influences its action, with concentrations less than or equal to 40 μM shown to resist the impairments induced by xanthurenic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the trimethylphenoxy group. Common reagents used in these reactions include thionyl chloride, pyridine, and trimethylphenol. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide: can be compared with other heterocyclic compounds that contain pyridine and thiazole rings.

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide: can be compared with other compounds that have similar functional groups, such as trimethylphenoxy derivatives.

Uniqueness

The uniqueness of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties

Biologische Aktivität

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 302.39 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are crucial for determining its effectiveness.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 32 | 64 |

| Candida albicans | 16 | 32 |

The compound exhibited notable activity against Gram-positive bacteria and fungi, with lower MIC values indicating higher potency. For instance, it was found to be more effective than standard antibiotics such as penicillin against Staphylococcus aureus .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. The thiazole moiety is thought to play a critical role in binding to bacterial enzymes involved in these processes. Additionally, the pyridine ring may enhance the lipophilicity of the compound, facilitating better membrane penetration .

Case Studies

- Neuroprotective Effects : A study conducted on neuronal cell lines demonstrated that N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide provided significant neuroprotection against oxidative stress-induced apoptosis. The compound was shown to upregulate anti-apoptotic proteins and downregulate pro-apoptotic factors .

- In Vivo Efficacy : In animal models of infection, the compound exhibited a dose-dependent response in reducing bacterial load in tissues. Doses as low as 5 mg/kg were effective in significantly lowering the infection rates compared to control groups .

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Eigenschaften

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIBBYANFXZDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.